3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one
Overview
Description
3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a sulfonyl group attached to the benzoxazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzoxazole ring. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or crystallization to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
Benzoxazole derivatives: Various derivatives with different substituents on the benzoxazole ring.
Uniqueness
3-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-2-one is unique due to the presence of the 4-methylphenylsulfonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-10-6-8-11(9-7-10)20(17,18)15-12-4-2-3-5-13(12)19-14(15)16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWJFUAUJKMTEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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